ethyl 4-methyl-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyrimidine-5-carboxylate is a synthetic organic compound with a complex structure. It is known for its unique chemical properties and its application in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyrimidine-5-carboxylate typically involves multiple steps. The process begins with the preparation of key intermediates, followed by their sequential reactions. Common steps may include the condensation of pyrimidine derivatives with pyrrolidine intermediates, often involving catalysts and specific reaction conditions like controlled temperature and pH to ensure the desired product.
Industrial Production Methods
Industrial production of this compound usually involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include automated synthesis processes and the use of advanced purification techniques like crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Ethyl 4-methyl-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyrimidine-5-carboxylate can undergo oxidation reactions, which may alter the functional groups and lead to new derivatives.
Reduction: : Reduction reactions can modify the compound's structure by adding hydrogen atoms, possibly leading to the reduction of double bonds or other functionalities.
Substitution: : The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the synthesis of various analogs.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could result in alcohols or alkanes.
Scientific Research Applications
Ethyl 4-methyl-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyrimidine-5-carboxylate is utilized in various scientific research domains:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : In studying enzyme inhibition and receptor binding.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
This compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting or modifying their activity. The exact pathways and targets can vary based on the compound's specific derivatives and their intended use.
Comparison with Similar Compounds
Ethyl 4-methyl-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyrimidine-5-carboxylate shares similarities with other pyrimidine-based compounds. its unique substitution pattern and functional groups provide distinct chemical properties and biological activities. Similar compounds include:
Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate: : Lacking the triazole ring.
2-(1H-1,2,4-triazol-5-yl)pyrimidine derivatives: : Differing in the position of substituents or side chains.
Conclusion
This compound is a versatile compound with significant applications across various scientific fields. Its synthesis, reactivity, and unique properties continue to make it a subject of interest in ongoing research and industrial applications.
Properties
IUPAC Name |
ethyl 4-methyl-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-3-22-13(21)10-7-15-14(18-9(10)2)20-6-4-5-11(20)12-16-8-17-19-12/h7-8,11H,3-6H2,1-2H3,(H,16,17,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNURZARVLYJDQY-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCCC2C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCC[C@H]2C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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